2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

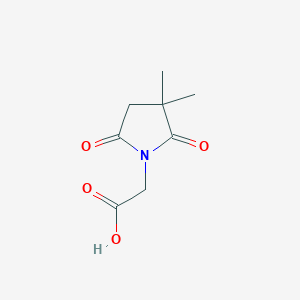

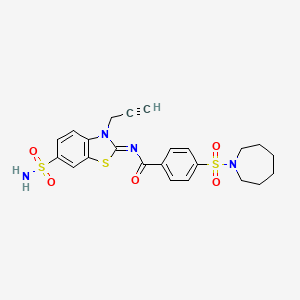

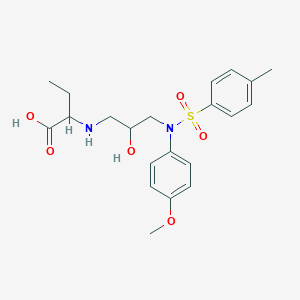

“2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid” is a chemical compound with the CAS Number: 1337926-15-4 . It has a molecular weight of 185.18 . The IUPAC name for this compound is (3,3-dimethyl-2,5-dioxo-1-pyrrolidinyl)acetic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO4/c1-8(2)3-5(10)9(7(8)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12) . This indicates that the compound has a pyrrolidine core with two carbonyl groups at positions 2 and 5, and a carboxylic acid group attached to the nitrogen atom .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 185.18 .Scientific Research Applications

Enzyme Inhibition and Anti-inflammatory Properties

2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid, a related derivative, has shown properties as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This compound exhibits anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal experiments, demonstrating its potential in therapeutic applications without causing gastrointestinal damage (Laufer et al., 1994).

Reactions with Amino Acids

Studies have shown that certain amino acids can react with compounds like 2,5-hexanedione to form new reaction products. For instance, the reaction of beta-alanine with 2,5-hexanedione results in the formation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, and the reaction with glycine produces (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid. These findings indicate that reactions between amino acids and compounds like 2,5-hexanedione could exist possibly in vitro, which is relevant to understanding molecular mechanisms of axon atrophy or swelling (Pei et al., 2007).

Synthesis of Anticonvulsant and Antinociceptive Molecules

3-methyl- and 3,3-dimethyl-2-(2,5-dioxopyrrolidin-1-yl)propanoic acids have been utilized to synthesize new hybrid molecules with potential anticonvulsant and antinociceptive properties. These compounds combine chemical fragments of known antiepileptic drugs, suggesting their utility in developing new treatments for epilepsy and pain (Kamiński et al., 2016).

Pharmaceutical and Medical Research

A study identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a compound that increases monoclonal antibody production in Chinese hamster ovary cell culture. This compound has implications for improving monoclonal antibody production for medication supply and cost reduction (Aki et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins, such as monoclonal antibodies .

Mode of Action

It’s suggested that the compound may interact with its targets through covalent bonding, modifying lysine residues

Biochemical Pathways

Related compounds have been shown to influence monoclonal antibody production in chinese hamster ovary cells , suggesting potential effects on protein synthesis pathways.

Pharmacokinetics

A related compound demonstrated high metabolic stability on human liver microsomes , which could suggest good bioavailability.

Result of Action

Related compounds have been shown to enhance cell-specific productivity in batch cultures , suggesting potential applications in biotechnology and pharmaceutical manufacturing.

Biochemical Analysis

Cellular Effects

Related compounds have shown effects on neuronal voltage-sensitive sodium and L-type calcium channels .

Molecular Mechanism

Related compounds have shown inhibition of calcium currents mediated by Cav1.2 (L-type) channels .

Dosage Effects in Animal Models

Related compounds have shown anticonvulsant activity in animal seizure models .

Properties

IUPAC Name |

2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-8(2)3-5(10)9(7(8)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQUSJPUMBMFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1=O)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337926-15-4 |

Source

|

| Record name | 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)

![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2429237.png)

![4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2429238.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)